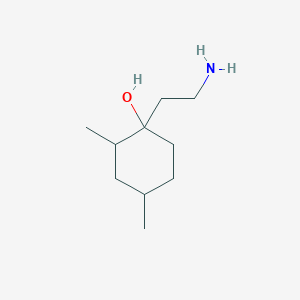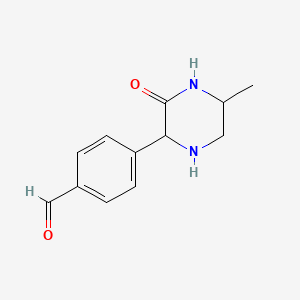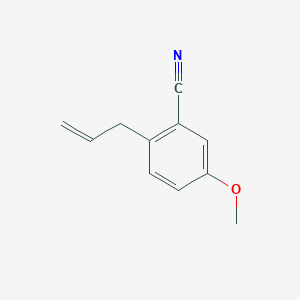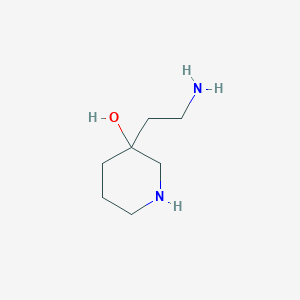
3-(2-Aminoethyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)piperidin-3-ol is a chemical compound with the molecular formula C7H16N2O It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the cyclization of amino alcohols using reagents like thionyl chloride (SOCl2) to form the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow reactions and the use of microwave irradiation to enhance reaction efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)piperidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt, ruthenium, nickel), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) .
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other heterocyclic compounds .
Scientific Research Applications
3-(2-Aminoethyl)piperidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of 3-(2-Aminoethyl)piperidin-3-ol, widely used in organic synthesis.
Piperazine: Another heterocyclic compound with similar applications in medicinal chemistry.
Piperidinones: Oxidized derivatives of piperidine with potential pharmaceutical applications
Uniqueness
This compound is unique due to its specific functional groups (amino and hydroxyl) that allow for diverse chemical modifications and applications. Its structure provides a versatile scaffold for the development of new compounds with potential therapeutic benefits .
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-(2-aminoethyl)piperidin-3-ol |
InChI |
InChI=1S/C7H16N2O/c8-4-3-7(10)2-1-5-9-6-7/h9-10H,1-6,8H2 |
InChI Key |
TVGSGSDJMGNHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


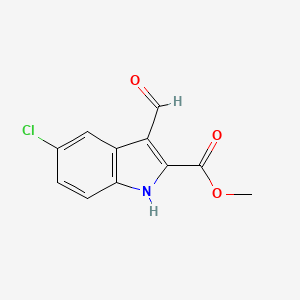
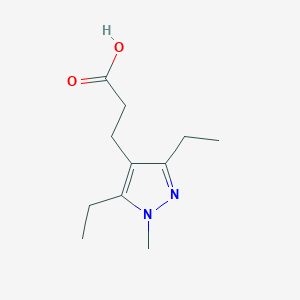
![1-[(Azetidin-2-yl)methyl]-3,5-dimethylpiperidine](/img/structure/B15252768.png)

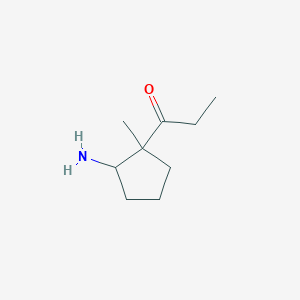
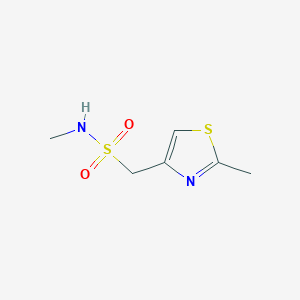
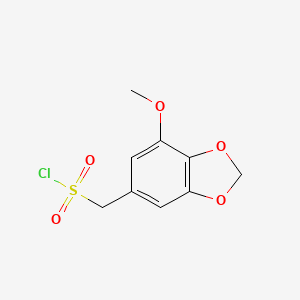
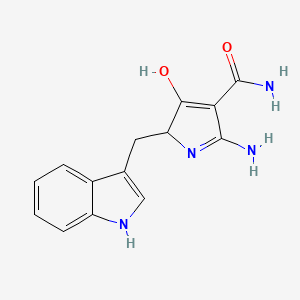
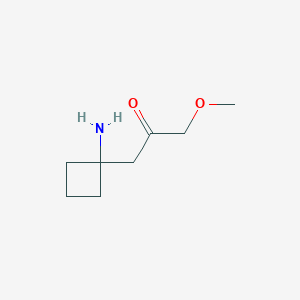
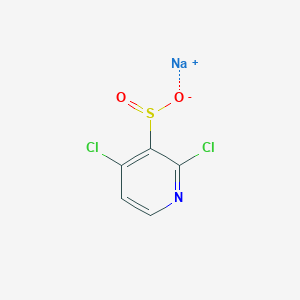
![2-[6-(benzyloxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B15252813.png)
